molecular formula C13H17NO B14262924 N-(4-Methoxybut-2-yn-1-yl)-2,6-dimethylaniline CAS No. 138432-01-6

N-(4-Methoxybut-2-yn-1-yl)-2,6-dimethylaniline

Cat. No.: B14262924
CAS No.: 138432-01-6
M. Wt: 203.28 g/mol
InChI Key: UJGRLGQZFABVLO-UHFFFAOYSA-N
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Description

N-(4-Methoxybut-2-yn-1-yl)-2,6-dimethylaniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a methoxy group attached to a butynyl chain, which is further connected to a dimethylaniline moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybut-2-yn-1-yl)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 4-methoxybut-2-yn-1-yl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybut-2-yn-1-yl)-2,6-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Methoxybut-2-yn-1-yl)-2,6-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxybut-2-yn-1-yl)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(4-methoxybut-2-yn-1-yl)aniline
  • N-(4-Methoxybut-2-yn-1-yl)-2,6-dimethylaniline

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both methoxy and butynyl groups attached to the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

138432-01-6

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(4-methoxybut-2-ynyl)-2,6-dimethylaniline

InChI

InChI=1S/C13H17NO/c1-11-7-6-8-12(2)13(11)14-9-4-5-10-15-3/h6-8,14H,9-10H2,1-3H3

InChI Key

UJGRLGQZFABVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC#CCOC

Origin of Product

United States

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